molecular formula C26H27N3O6 B11056484 ethyl 4-[3-({1-[(4-methoxyphenyl)carbonyl]piperidin-4-yl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate

ethyl 4-[3-({1-[(4-methoxyphenyl)carbonyl]piperidin-4-yl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate

Cat. No.: B11056484
M. Wt: 477.5 g/mol
InChI Key: FFDNUVJONVILEU-UHFFFAOYSA-N
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Description

Ethyl 4-[3-({1-[(4-methoxyphenyl)carbonyl]piperidin-4-yl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a piperidine ring, a pyrrole ring, and a benzoate ester, making it a subject of interest for researchers exploring novel therapeutic agents and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-({1-[(4-methoxyphenyl)carbonyl]piperidin-4-yl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This may involve the use of reagents such as piperidine, acyl chlorides, and catalysts under controlled temperature and pressure conditions.

    Coupling with the Pyrrole Ring: The piperidine intermediate is then coupled with a pyrrole derivative. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of acid catalysts to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors, automated synthesis systems, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-({1-[(4-methoxyphenyl)carbonyl]piperidin-4-yl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrole rings, where nucleophiles replace existing substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with alcohol functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Ethyl 4-[3-({1-[(4-methoxyphenyl)carbonyl]piperidin-4-yl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of functional materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ethyl 4-[3-({1-[(4-methoxyphenyl)carbonyl]piperidin-4-yl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Complexity: The unique combination of piperidine, pyrrole, and benzoate groups in a single molecule.

    Functional Versatility: The compound’s ability to undergo various chemical reactions and its potential for diverse applications in research and industry.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H27N3O6

Molecular Weight

477.5 g/mol

IUPAC Name

ethyl 4-[3-[[1-(4-methoxybenzoyl)piperidin-4-yl]amino]-2,5-dioxopyrrol-1-yl]benzoate

InChI

InChI=1S/C26H27N3O6/c1-3-35-26(33)18-4-8-20(9-5-18)29-23(30)16-22(25(29)32)27-19-12-14-28(15-13-19)24(31)17-6-10-21(34-2)11-7-17/h4-11,16,19,27H,3,12-15H2,1-2H3

InChI Key

FFDNUVJONVILEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(C2=O)NC3CCN(CC3)C(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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